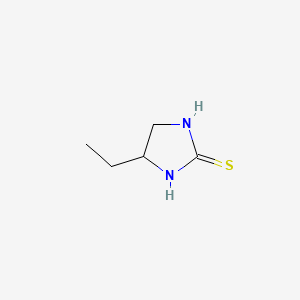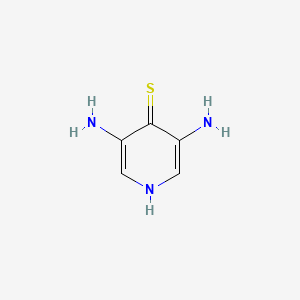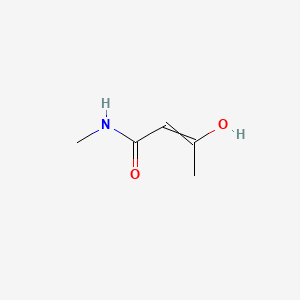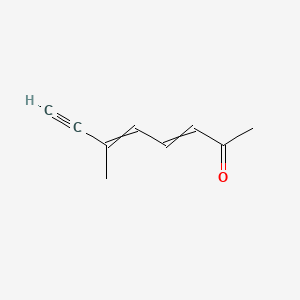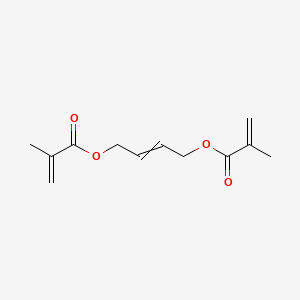
7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine is a heterocyclic compound that features a piperazine ring fused to a tetrahydroazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diamines with sulfonium salts under basic conditions to form the piperazine ring, followed by intramolecular cyclization to form the tetrahydroazepine ring . Another method includes the use of aziridines and N-nucleophiles for ring-opening reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the compound.
Reduction: Fully saturated piperazine derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperazine and tetrahydroazepine rings. These interactions can modulate biological pathways and exert pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine: This compound shares a similar piperazine ring but differs in its additional quinazoline and morpholine moieties.
1-Ethyl-6-fluoro-4-oxo-7-(4-(2-(piperidin-1-yl)ethyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid: Another compound with a piperazine ring, used for its potential antitumor activity.
Uniqueness
7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
34608-71-4 |
|---|---|
Molecular Formula |
C10H19N3 |
Molecular Weight |
181.28 g/mol |
IUPAC Name |
7-piperazin-1-yl-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C10H19N3/c1-2-4-10(12-5-3-1)13-8-6-11-7-9-13/h11H,1-9H2 |
InChI Key |
RPBBHLZJQDEGCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NCC1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B13835808.png)
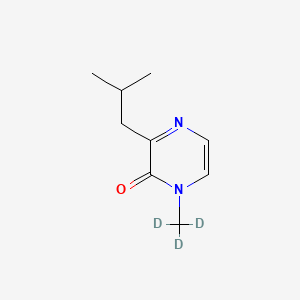
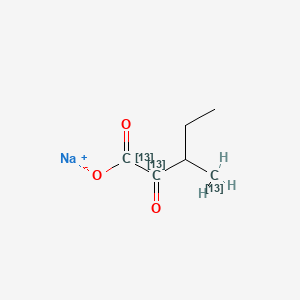
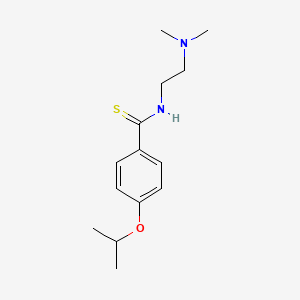
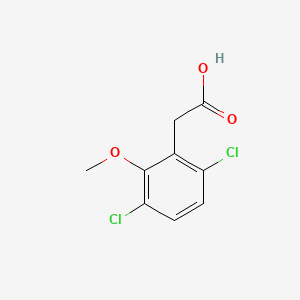
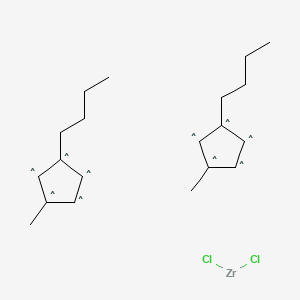
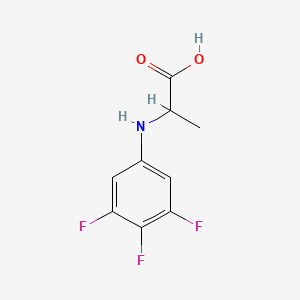
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)
